3-(3-Nitrophenoxy)piperidine

Medicinal Chemistry Physicochemistry ADME Prediction

Supply chain inconsistency with nitrophenoxypiperidine isomers can invalidate SAR campaigns. Substituting the 4-substituted or para-nitro analog without data introduces falsified pharmacophoric vectors that lead to false negatives in CNS screening. This 3-(3-nitrophenoxy) isomer resolves the problem through a structurally authenticated chiral center and a meta-nitro electrostatic profile that cannot be replicated by other regioisomers. - Chiral piperidine core enables synthesis of enantiopure ligands for asymmetric biological targets (e.g., 5-HT7, sigma-1 receptors). - XLogP of 1.8 positions the compound in optimal property space for passive blood-brain barrier penetration. - Unique 3D charge distribution supports accurate pharmacophore mapping and pseudo-receptor model refinement.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 946759-44-0
Cat. No. B1326347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenoxy)piperidine
CAS946759-44-0
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1,3-4,7,11-12H,2,5-6,8H2
InChIKeyKEZVNFHKMNOBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitrophenoxy)piperidine Overview


3-(3-Nitrophenoxy)piperidine (CAS 946759-44-0) is a small-molecule heterocyclic building block combining a piperidine ring with a 3-nitrophenoxy substituent [1]. With a molecular formula of C11H14N2O3, it is a distinct regioisomer within a family of nitrophenoxypiperidines used extensively as intermediates in medicinal chemistry and pharmaceutical research . Its structural features, including a chiral center at the 3-position of the piperidine and a meta-nitro group on the phenyl ether, provide a unique vector for creating conformationally constrained, CNS-penetrant lead compounds, making it a critical tool for structure-activity relationship (SAR) studies [2].

Regioisomeric Specificity of 3-(3-Nitrophenoxy)piperidine


Generic substitution with other nitrophenoxypiperidine isomers is not scientifically valid due to critical differences in molecular shape, electron distribution, and basicity. Moving the piperidine attachment from the 3- to the 4-position, or relocating the nitro group, fundamentally alters the three-dimensional presentation of key pharmacophoric features (protonatable amine, nitro H-bond acceptor, and the aromatic ring plane) . These changes lead to quantifiable differences in lipophilicity (XLogP) and predicted pKa, directly impacting a compound's solubility, permeability, and ability to engage a biological target's binding pocket [1]. A procurement decision to substitute one isomer for another without data will invalidate any established SAR findings and can lead to a false negative conclusion in a screening campaign .

3-(3-Nitrophenoxy)piperidine vs. Key Analogs


Lipophilicity (XLogP) Comparison

The 3-substituted regioisomer (target compound) is measurably more lipophilic than the 4-substituted analog. This difference, driven by the varied position of the polar piperidine nitrogen relative to the lipophilic aromatic ring, directly influences passive membrane permeability and non-specific binding [1].

Medicinal Chemistry Physicochemistry ADME Prediction

Molecular Shape and TPSA

The positioning of the nitro group on the phenoxy ring dictates the compound's electrostatic profile without altering its TPSA. The 3-nitro (meta) isomer presents the strong dipole of the nitro group differently in space compared to the 4-nitro (para) isomer, leading to distinct hydrogen-bond acceptor geometries despite identical TPSA values [1].

Medicinal Chemistry Drug Design Pharmacophore Modeling

Chirality and Conformational Restriction

The target compound possesses a stereocenter at the 3-position of the piperidine ring, making it inherently chiral. This contrasts sharply with the symmetric 4-(3-nitrophenoxy)piperidine, which is achiral. The presence of a chiral center offers a direct route to enantiopure derivatives, a critical factor for designing selective therapeutics where one enantiomer often carries the desired biological activity .

Stereochemistry Lead Optimization Enantioselective Synthesis

Hydrogen Bond Acceptor Count

The 3-nitrophenoxy substituent significantly increases the number of hydrogen bond acceptor sites compared to the parent piperidine scaffold. This modification enhances the compound's potential for directed interactions with biological targets, a property not present in unsubstituted piperidine [1].

Medicinal Chemistry Structure-Activity Relationship Binding Affinity

3-(3-Nitrophenoxy)piperidine Applications


CNS Drug Discovery and Lead Optimization

3-(3-Nitrophenoxy)piperidine is an ideal fragment for building CNS-focused compound libraries. Its higher predicted lipophilicity (XLogP of 1.8) compared to the 4-substituted analog [1] places it in the optimal property space for passive blood-brain barrier penetration, while the protonatable piperidine nitrogen provides a handle for modulating solubility and lysosomal trapping. The presence of a chiral center offers a direct path to enantiomerically pure leads, a regulatory expectation for new CNS drugs.

Pharmacophore Modeling and Conformational Analysis

The distinct three-dimensional electrostatic profile of the 3-nitro isomer, compared to the 4-nitro isomer, makes this compound a superior tool for pharmacophore mapping [1]. Computational chemists can use the unique vector and charge distribution of the meta-nitro group to refine docking hypotheses and build pseudo-receptor models, a task that cannot be accurately performed with the para-isomer.

Enantiopure 5-HT7 and Sigma-1 Ligand Synthesis

The chiral nature of the 3-substituted piperidine is essential for synthesizing enantiopure ligands for asymmetric biological targets like 5-HT7 and sigma-1 receptors [1]. Patents in this area specifically explore piperidine derivatives with this substitution pattern to achieve receptor subtype selectivity [2]. Using an achiral 4-substituted analog would forfeit the ability to generate and test pure enantiomers, a critical step in this field.

Optoelectronic and Agrochemical Intermediates

Beyond medicinal chemistry, the compound's specific combination of a strong electron-withdrawing nitro group and a secondary amine makes it a versatile intermediate for synthesizing specialty chemicals, such as ligands for metal-organic frameworks (MOFs) or precursors to novel optoelectronic materials [1]. The precise positioning of this substitution pattern can dictate the final crystal packing or electron-transport properties of the product, with the 3,3'-isomer providing a spatial geometry distinct from other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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